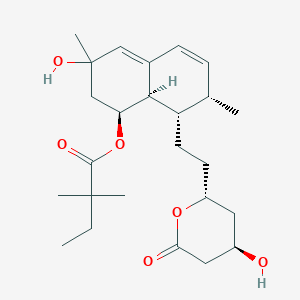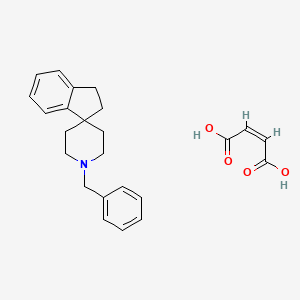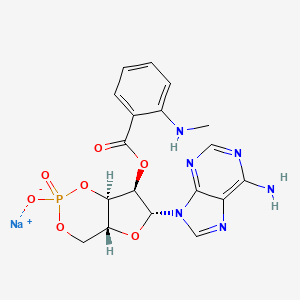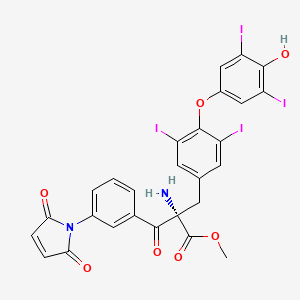
3-Hydroxy Simvastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Simvastatin is a derivative of Simvastatin, a lipid-lowering drug synthetically derived from a fermentation product of Aspergillus terreus . It belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver .
Synthesis Analysis
The synthesis of 3-Hydroxy Simvastatin involves biocatalyzed steps, which are advantageous as they are conducted under mild reaction conditions, at ambient temperature, and can use water as a reaction medium in many cases . The electrochemical oxidation of less than 1 mg each of simvastatin and lovastatin led to the generation of three oxidative metabolites of each parent .
Molecular Structure Analysis
Simvastatin has a complex molecular structure. It consists of an aromatic backbone attached to a dimethylbutanoic acid arm with an ester bond and the ethyl pyranyl arm with a covalent C–C-bond forming a lactone . Its molecular formula is C25H38O5 and it has a molar mass of 418.57 g mol-1 .
Chemical Reactions Analysis
Simvastatin is a prodrug in which the 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA (hydroxymethylglutaryl CoA) .
Physical And Chemical Properties Analysis
Simvastatin occurs as a white to off-white crystalline powder . The solubility of Simvastatin was recorded highest in M59 (1.54 x 10−2) followed by M52 (6.56 x 10−3), B58 (5.52 x 10−3), B35 (3.97 x 10−3), T80 (1.68 x 10−3), T20 (1.16 x 10−3) and H2O (1.94 x 10−6) at T = 320.2 K .
Aplicaciones Científicas De Investigación
Treatment of Brain Complications
Simvastatin has been found to have potential therapeutic applications for various brain complications and diseases . It is highly lipophilic, which facilitates its ability to cross the blood-brain barrier .
Neurological Disorders
Simvastatin could be a promising therapeutic option for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . Independent studies suggest that simvastatin may reduce the risk of developing certain neurodegenerative disorders .
Brain Tumors
Simvastatin has been suggested as a potential treatment for brain tumors, including medulloblastoma and glioblastoma . Some studies point towards simvastatin inducing cell death in brain tumor cell lines .
Cancer Treatment
Simvastatin, a 3-hydroxy-3-methylglutaryl coenzyme-A reductase inhibitor, is being studied for the treatment of cancer in various in vitro and in vivo models . It has been researched as a repurposed medication for the treatment of cancer in several models, such as carcinoma of the lung, colon, liver, prostate, breast, and skin .
Nanotechnology in Drug Delivery
Nanotechnology offers a potential platform for the incorporation of drugs like simvastatin with enhanced pharmaceutical (solubility, release characteristics, stability, etc.) and biological characteristics (targeting, pharmacokinetic, pharmacodynamic) . Simvastatin has been incorporated into different nanocarriers (nanosuspensions, microparticles/nanoparticles, liposomes, and nanostructured lipid carriers) and showed improvement in solubility, bioavailability, drug loading, release kinetics, and targeting .
Lipid-Lowering Drug
Simvastatin is a lipid-lowering drug that is clinically used to reduce elevated plasma cholesterol levels . It plays a role in balancing plasma cholesterol levels .
Direcciones Futuras
There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Furthermore, literature is accumulating on potential for additional benefits of statins beyond reducing LDL-C particularly anti-inflammatory, antiangiogenic, and antifibrotic effects that suggest statins may have pleiotropic effects with novel applications in the future .
Propiedades
IUPAC Name |
[(1S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3/t15-,17+,18+,19-,20-,22-,25?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKSTNFUSXHVRJ-KWPXGIBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Simvastatin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)